molecular formula C14H11ClO B571278 2-Benzyl-5-chlorobenzaldehyde CAS No. 1292302-63-6

2-Benzyl-5-chlorobenzaldehyde

Cat. No.: B571278
CAS No.: 1292302-63-6
M. Wt: 230.691
InChI Key: UMRIIVRZMQPJBG-UHFFFAOYSA-N
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Description

2-Benzyl-5-chlorobenzaldehyde is an organic compound with the molecular formula C14H11ClO. It is a derivative of benzaldehyde, where a benzyl group and a chlorine atom are substituted at the 2 and 5 positions, respectively. This compound is used in various chemical syntheses and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-Benzyl-5-chlorobenzaldehyde typically involves the chlorination of benzaldehyde derivatives. One common method is the reaction of 2-chlorobenzoic acid with benzyl chloride under specific conditions. The reaction is usually carried out in the presence of a catalyst such as aluminum chloride (AlCl3) and at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods

In industrial settings, the production of this compound can involve large-scale chlorination processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The process may also involve purification steps such as distillation and recrystallization to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-5-chlorobenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2-Benzyl-5-chlorobenzaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-Benzyl-5-chlorobenzaldehyde exerts its effects involves interactions with specific molecular targets. For example, in biochemical assays, it may act as an inhibitor or activator of certain enzymes. The pathways involved can include nucleophilic attack on the aldehyde group, leading to the formation of various intermediates and products .

Comparison with Similar Compounds

Similar Compounds

    2-Chlorobenzaldehyde: A simpler derivative with only a chlorine atom substituted at the 2 position.

    5-Bromine-2-chlorobenzaldehyde: Another derivative with both bromine and chlorine substitutions.

    2-Benzylbenzaldehyde: Similar structure but without the chlorine atom

Uniqueness

2-Benzyl-5-chlorobenzaldehyde is unique due to the presence of both benzyl and chlorine substituents, which confer distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a useful compound in various research applications .

Properties

IUPAC Name

2-benzyl-5-chlorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO/c15-14-7-6-12(13(9-14)10-16)8-11-4-2-1-3-5-11/h1-7,9-10H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMRIIVRZMQPJBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=C(C=C(C=C2)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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